molecular formula C21H25N5O3 B2842059 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899742-50-8

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2842059
CAS No.: 899742-50-8
M. Wt: 395.463
InChI Key: UTGMFAWZWSEVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic small molecule with a molecular core based on a 1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold . This structure is analogous to known heterocyclic compounds often investigated for their potential biological activities. The compound features a benzylpiperidine moiety linked via a keto-ethyl spacer, a structural feature seen in molecules with diverse pharmacological profiles. This complex architecture suggests potential for application in medicinal chemistry and drug discovery research, particularly in the development of targeted therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a lead compound for hit-to-lead optimization studies. Its specific mechanism of action, pharmacological targets, and detailed research applications are subjects for ongoing investigation. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c27-11-10-26-20-18(13-23-26)21(29)25(15-22-20)14-19(28)24-8-6-17(7-9-24)12-16-4-2-1-3-5-16/h1-5,13,15,17,27H,6-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGMFAWZWSEVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a benzylpiperidine derivative.

    Functionalization with Oxoethyl and Hydroxyethyl Groups: These groups are introduced through selective oxidation and hydroxylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxoethyl group can be reduced to form alcohols.

    Substitution: The benzylpiperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: It has shown promise as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Pharmacological Activity Synthesis Method Reference
Target Compound 1-(2-hydroxyethyl), 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl] Not explicitly reported (inference: kinase modulation) Likely via nucleophilic substitution or cyclization (analogous to )
Epimidin () 1-(4-methoxyphenyl), 5-[2-(4-(4-methoxyphenyl)piperazinyl)-2-oxoethyl] Anticonvulsant activity Validated HPLC synthesis; polyphosphoric acid-mediated cyclization
Compound 17 () 1-(2-hydroxyethoxy)methyl Active against Leishmania spp. Nucleophilic substitution with thiourea derivatives
HS43 () 6-((2-hydroxyethyl)thio), 1-(3-chlorophenyl) Kinase inhibitor (DAPK1) Thiol-alkylation under basic conditions
BE84742 () 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl} Not reported (structural analog) Sulfur-mediated coupling

Key Observations:

Substituent Impact on Activity :

  • The 2-hydroxyethyl group at the 1-position (target compound) enhances hydrophilicity compared to 1-aryl analogs like Epimidin . This may improve solubility but reduce membrane permeability.
  • The 4-benzylpiperidinyl moiety in the target compound likely enhances target binding through hydrophobic and π-π interactions, similar to benzyl-substituted kinase inhibitors in .

Pharmacological Diversity :

  • Anticonvulsants : Epimidin’s 4-methoxyphenyl and piperazinyl groups are critical for CNS penetration and anticonvulsive effects .
  • Antimicrobials : Compound 17 () shows that hydrophilic substituents (e.g., hydroxyethoxy) are vital for antiparasitic activity .
  • Kinase Inhibitors : HS43 () highlights the role of thioether linkages in enhancing selectivity for death-associated protein kinase 1 (DAPK1) .

Synthesis Methodologies :

  • Cyclization with polyphosphoric acid () or sulfuric acid () is common for pyrazolo-pyrimidine cores.
  • Side-chain modifications (e.g., piperidinyl or hydroxyethyl groups) typically involve nucleophilic alkylation or coupling reactions .

Biological Activity

The compound 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS Number: 1396859-17-8) is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3} with a molecular weight of 418.5 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for various biological activities including anti-inflammatory and anticancer properties.

PropertyValue
Molecular FormulaC24H26N4O3
Molecular Weight418.5 g/mol
CAS Number1396859-17-8

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer properties. For instance, a related pyrazolo-pyrimidine derivative was shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on similar piperidine derivatives has demonstrated effectiveness against both bacterial and fungal pathogens. In vitro studies showed that modifications in the piperidine ring enhanced antimicrobial efficacy against strains such as Xanthomonas axonopodis and Fusarium solani .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as α-glucosidase. Compounds with similar structures have shown promising results in modulating glucose metabolism, which could be beneficial for diabetes management .

Study on Anticancer Effects

A notable case study involved the evaluation of a closely related compound in a mouse xenograft model of malignant pleural mesothelioma. The study found that the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Study on Antimicrobial Efficacy

Another study focused on the synthesis of piperidine derivatives and their antimicrobial activity against various pathogens. The derivatives exhibited varying degrees of effectiveness, with some showing excellent inhibition rates compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be optimized?

  • Methodology :

  • Multi-step synthesis often involves coupling the pyrazolo[3,4-d]pyrimidin-4-one core with a 4-benzylpiperidine derivative via a ketoethyl linker. Catalytic reagents like p-toluenesulfonic acid (p-TsOH) are effective for cyclization steps, as demonstrated in analogous pyrimidine syntheses .
  • Optimize yields by controlling reaction temperature (reflux conditions in ethanol or DMF) and using stoichiometric equivalents of coupling agents (e.g., EDCI/HOBt) to minimize side products .
    • Characterization : Validate intermediates and final products using 1H^1H- and 13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity assessment (>95%) .

Q. How can researchers determine the structural integrity of this compound, particularly its stereochemical and tautomeric features?

  • Methodology :

  • X-ray crystallography is ideal for resolving stereochemistry and confirming the Z/E configuration of substituents (e.g., thiazolidinone moieties in analogs) .
  • Computational studies (DFT or molecular docking) predict tautomeric preferences and stability, validated by NMR chemical shifts .
    • Analytical Tools : Use 2D NMR (COSY, NOESY) to identify proton-proton correlations and verify substituent positions .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay) due to structural similarities to pyrazolopyrimidine kinase inhibitors .
  • Antimicrobial activity can be tested via microdilution assays (MIC/MBC) against Gram-positive/negative strains, referencing analogs with benzodioxole or piperazine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Synthesize analogs with modifications to the 4-benzylpiperidin-1-yl group (e.g., substituents on the benzyl ring) or the 2-hydroxyethyl chain. Compare activity against target enzymes (e.g., kinases) and off-target receptors .
  • Use computational SAR models (e.g., QSAR) to predict binding affinities and prioritize analogs for synthesis .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study :

  • Analogs with 4-methoxyphenylpiperazine groups show conflicting antiviral vs. anticancer activities. Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation time) and validating results via orthogonal methods (e.g., SPR for binding kinetics vs. cell viability assays) .
    • Data Analysis : Apply meta-analysis frameworks to compare datasets, adjusting for variables like solvent choice (DMSO vs. PBS) or assay sensitivity .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., oral bioavailability)?

  • Methodology :

  • Predict physicochemical parameters (logP, PSA) using software like SwissADME. Prioritize derivatives with logP <5 and PSA <140 Ų for improved membrane permeability .
  • Simulate metabolic stability via cytochrome P450 interaction studies (e.g., CYP3A4 inhibition assays) to reduce first-pass metabolism risks .

Q. What experimental designs mitigate synthetic challenges in scaling up this compound?

  • Methodology :

  • Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) in large-scale reactions .
  • Implement flow chemistry for high-purity intermediates, reducing purification bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.